molecular formula C7H10N2OS B13165070 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one

Cat. No.: B13165070
M. Wt: 170.23 g/mol
InChI Key: DTEQGIJHBPINEF-UHFFFAOYSA-N
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Description

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one (CAS 1595720-46-9) is a high-purity chemical building block featuring a 2-aminothiazole core, a privileged scaffold in medicinal chemistry . This compound is supplied with a molecular formula of C7H10N2OS and a molecular weight of 170.24 g/mol . The 2-aminothiazole structure is a key pharmacophore found in several approved anticancer drugs and clinical candidates, functioning as a critical moiety that enables potent interactions with target proteins and enzymes . Its primary research value lies in its application as a versatile intermediate for constructing more complex, bioactive molecules. Recent scientific studies highlight the significant potential of thiazole-conjugated compounds, particularly through molecular hybridization strategies . For instance, incorporating a thiazole ring with amino acids can produce hybrid molecules with enhanced cytotoxicity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . Furthermore, structurally similar thiazole derivatives have demonstrated notable antimicrobial and antifungal properties in vitro, making this compound a promising precursor for developing new antimicrobial agents . The mechanism of action for such compounds often involves the inhibition of key enzymes, such as those involved in microbial growth, or interaction with biological targets like tubulin, leading to the arrest of cancer cell proliferation . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one

InChI

InChI=1S/C7H10N2OS/c1-5-9-6(4-11-5)2-7(10)3-8/h4H,2-3,8H2,1H3

InChI Key

DTEQGIJHBPINEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)CN

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

A common approach to prepare the thiazole ring involves cyclization reactions between thioamide precursors and α-haloketones or related electrophiles. This method allows the formation of the 1,3-thiazole nucleus with desired substitution patterns.

  • Cyclocondensation Reaction: Thioamide compounds react with α-bromoketones under controlled conditions (e.g., refluxing acetone or acetic acid) to form substituted thiazoles.
  • Example: Bromination of a suitable ketone precursor with bromine in acetic acid at room temperature generates an α-bromo ketone intermediate, which then undergoes cyclization with a thioamide to yield the thiazole ring.

Introduction of the Amino-Propanone Side Chain

The amino group and the propanone moiety are introduced via functional group transformations on intermediates bearing protected or activated amino acid derivatives.

  • Amination and Protection: Amino groups may be protected using carbamate groups (e.g., DiBOC) to facilitate selective reactions.
  • Hydrolysis and Esterification: Carboxylic acid intermediates can be esterified and then converted to hydrazides or other derivatives to enable further functionalization.
  • Reduction and Cyclization: Controlled reduction and cyclization steps help achieve the final amino-propanone structure with the correct stereochemistry.

Detailed Preparation Method from Patent Literature

A representative and detailed preparation method is described in patent WO2016132378A2, which outlines the synthesis of related thiazole-containing amino acid derivatives, including intermediates structurally similar to this compound.

Key Steps

Step Description Conditions Yield / Notes
1 Preparation of α-bromo ketone intermediate by bromination of ketone precursor Bromine in acetic acid, room temperature High yield, clean intermediate
2 Cyclocondensation with thioamide to form thiazole ring Refluxing acetone or acetic acid, 60-80°C Yields vary (60-90%), depending on thioamide used
3 Protection of amino groups with DiBOC Methanol, triethylamine, 25-30°C Facilitates selective reactions
4 Esterification of carboxylic acids Methanol, catalytic sulfuric acid, reflux Efficient conversion to esters
5 Conversion to hydrazides Hydrazine hydrate, refluxing propan-2-ol Enables further functionalization
6 Introduction of amino-propanone side chain via reduction and cyclization Controlled temperature, base catalysis Achieves chiral center formation

Isolation and Purification

  • Solvent removal techniques include rotary evaporation, spray drying, freeze drying, and thin film drying.
  • Purification often involves extraction with organic solvents (e.g., dichloromethane), washing with aqueous solutions, and filtration.
  • Crystallization with suitable solvents (e.g., ethyl acetate, acetone) is used to obtain pure compounds.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the cyclization of thioamide precursors with haloketones, offering advantages such as:

  • Reduced reaction times.
  • Improved yields.
  • Enhanced purity of the product.

This method is particularly useful for rapid synthesis in research settings.

Use of Hydrazide Intermediates

Hydrazide derivatives of amino acid esters serve as versatile intermediates for further cyclization and functionalization steps, enabling the synthesis of complex thiazole-containing amino acid analogs.

  • Condensation with aldehydes forms hydrazone-type compounds.
  • Subsequent cyclization yields heterocyclic derivatives related to the target compound.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Cyclocondensation of α-bromo ketones with thioamides α-bromo ketone, thioamide Refluxing acetone or acetic acid, 60-80°C High regioselectivity, well-established Requires preparation of α-bromo ketone
Microwave-assisted cyclization Thioamide, haloketone Microwave irradiation, short time Rapid, improved yields Requires specialized equipment
Hydrazide intermediate pathway Amino acid esters, hydrazine hydrate Reflux in propan-2-ol Versatile intermediate formation Multi-step, longer synthesis time
Protection/deprotection strategies DiBOC, triethylamine Room temperature to mild heating Enables selective reactions Adds complexity and cost

Research Findings and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the thiazole ring and the amino-propanone side chain.
  • Characteristic signals in ^1H NMR (e.g., singlets corresponding to thiazole protons) and ^13C NMR (e.g., signals for C–S and C=N carbons) verify the heterocyclic structure.
  • Purity and identity are further confirmed by chromatographic techniques and melting point analysis.
  • Yields typically range from moderate to high (60-90%) depending on reaction conditions and purification methods.

Chemical Reactions Analysis

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS RN Key Structural Features Applications/Reactivity Reference
1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one Not specified 2-Methylthiazole + aminoketone chain Organic synthesis, potential CNS agents
1-Amino-3-(1,3-thiazol-5-yl)propan-2-one 1603356-81-5 Thiazole substituted at position 5 (vs. 4) Likely similar reactivity, altered steric effects
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 30748-47-1 2-Amino-4-methylthiazole + acetyl group Intermediate in heterocyclic synthesis
1-(4-methyl-1,3-thiazol-2-yl)propan-1-one 13679-83-9 4-Methylthiazole + ketone at position 2 Lipophilic building block for drug design
Tolvaptan (thiazole component) Bis(2-methyl-1,3-thiazol-4-yl)urea Vasopressin receptor antagonist

Key Comparisons

Substitution Position on Thiazole Ring The 2-methyl group at position 4 in the target compound distinguishes it from analogs like 1-Amino-3-(1,3-thiazol-5-yl)propan-2-one (substituted at position 5). 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one (CAS 13679-83-9) features a methyl group at position 4 but lacks the amino group, reducing hydrogen-bonding capacity compared to the target compound .

Functional Group Variations The aminoketone chain in the target compound contrasts with 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1), which contains an acetyl group. The acetyl derivative’s electron-withdrawing carbonyl may reduce nucleophilicity compared to the aminoketone’s amine, which can act as a directing group in further functionalization . Tolvaptan incorporates two 2-methylthiazole rings linked by a urea group, demonstrating the thiazole motif’s utility in drug design for receptor binding and solubility modulation .

The target compound’s aminoketone moiety may enhance blood-brain barrier permeability compared to purely lipophilic analogs like 2-Methyl-4-(1-methylethyl)thiazole (CAS 32272-52-9), a flavor compound with minimal pharmacological relevance .

Synthetic Utility The target compound’s amino and ketone groups make it a candidate for Schiff base formation or Mannich reactions, similar to aminoazole derivatives discussed in . For example, Proshin et al. (2014) demonstrated that 5-amino-1,2,4-thiadiazoles serve as precursors for hybrid multifunctional compounds, suggesting analogous applications for the target molecule .

Research Findings and Data

Table 2: Physicochemical Properties

Property Target Compound 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one 1-Amino-3-(1,3-thiazol-5-yl)propan-2-one
Molecular Weight (g/mol) 170.23 155.22 156.21
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.8 (higher lipophilicity) ~0.9 (lower lipophilicity)
Hydrogen-Bond Donors 1 (NH₂) 0 1 (NH₂)
Key Reactivity Amino-ketone condensation Ketone-based nucleophilic additions Similar to target compound

Biological Activity

1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C7H10N2OSC_7H_{10}N_2OS and a molecular weight of 170.23 g/mol, exhibits potential therapeutic applications due to its interactions with various biological targets. This article reviews its biological activity, synthesis methods, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against specific strains, making it a candidate for further development as an antimicrobial agent.

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli1.0Bactericidal
Candida albicans0.25Fungicidal

The mechanism of action for this compound likely involves its thiazole ring, which can interact with enzymes and receptors in microbial cells. This interaction may modulate the activity of key biological pathways, leading to the inhibition of pathogen growth. Studies have suggested that the compound's electrophilic nature allows it to form covalent bonds with thiol groups in proteins, disrupting their function and leading to cell death.

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study found that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and ketoconazole, particularly in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The results indicated a synergistic effect when combined with these antibiotics, enhancing their overall efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various biological targets. These studies revealed that the compound binds effectively to DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial metabolism. The binding affinities were quantified using docking scores, which suggested a strong potential for this compound as a lead in antibiotic development.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The initial step involves the reaction of appropriate precursors to form the thiazole ring.
  • Amine Substitution : An amino group is introduced at the propan-2-one position through nucleophilic substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

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